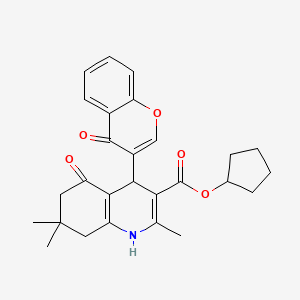![molecular formula C21H32N2O3S B4959504 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets lymphocyte-specific protein tyrosine kinase (LCK) and interleukin-2-inducible T-cell kinase (ITK). It has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide works by inhibiting the activity of LCK and ITK, which are involved in the signaling pathways of T-cells and B-cells. By inhibiting these kinases, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide reduces the proliferation and activation of these immune cells, leading to a reduction in tumor growth and autoimmune disease activity.
Biochemical and Physiological Effects:
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life. In preclinical studies, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has been well-tolerated and has shown minimal toxicity. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has been shown to reduce the proliferation and activation of T-cells and B-cells, leading to a reduction in tumor growth and autoimmune disease activity. Additionally, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has been shown to reduce the production of cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has several advantages for lab experiments, including its high oral bioavailability, long half-life, and minimal toxicity. However, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide is still in the preclinical stage of development, and its efficacy and safety in humans have not yet been established. Additionally, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide may have off-target effects on other kinases, which could limit its specificity and effectiveness.
Future Directions
There are several future directions for the development of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide could be further optimized for increased specificity and efficacy. Further preclinical studies are needed to establish the safety and efficacy of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide in humans, and clinical trials are needed to evaluate its potential therapeutic applications in cancer and autoimmune diseases.
In conclusion, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide is a promising small molecule inhibitor that targets LCK and ITK and has shown potential therapeutic applications in cancer and autoimmune diseases. While further research is needed to establish its safety and efficacy in humans, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide represents a promising avenue for the development of new cancer and autoimmune disease treatments.
Synthesis Methods
The synthesis of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide involves several steps, including the preparation of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoic acid, followed by the coupling of the acid with N-(2-bromoethyl)methylamine hydrobromide to yield 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(2-bromoethyl)benzamide. The final step involves the substitution of the bromine atom with a methylthio group using sodium methanethiolate.
Scientific Research Applications
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has shown promising results in inhibiting the proliferation of cancer cells and reducing tumor growth in various types of cancer, including lymphoma, leukemia, and solid tumors. Additionally, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has been shown to have immunomodulatory effects, reducing the activity of T-cells and B-cells, which are involved in autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-(2-methylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c1-25-18-7-8-20(19(15-18)21(24)22-11-14-27-2)26-17-9-12-23(13-10-17)16-5-3-4-6-16/h7-8,15-17H,3-6,9-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWVOCMUZBXRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)NCCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4959428.png)
![isopropyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4959434.png)

![1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol](/img/structure/B4959455.png)

![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)

![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)